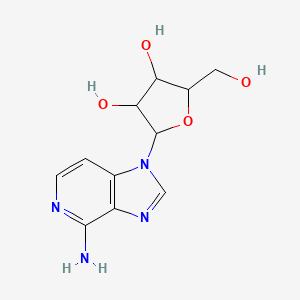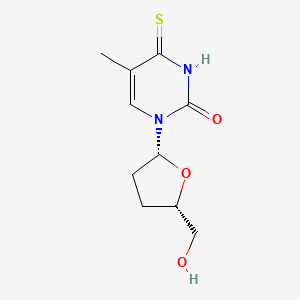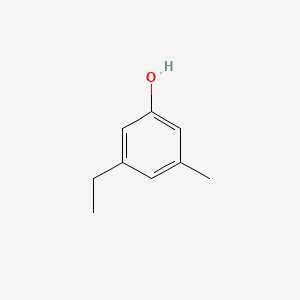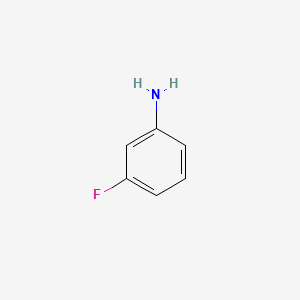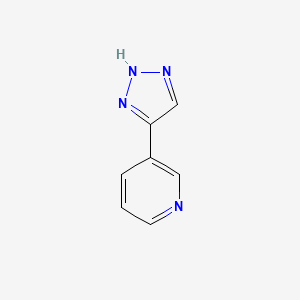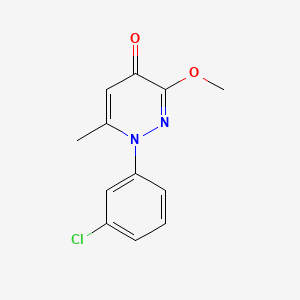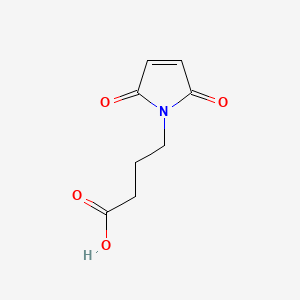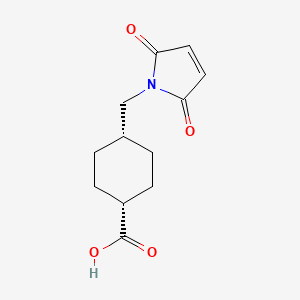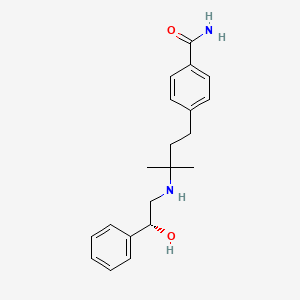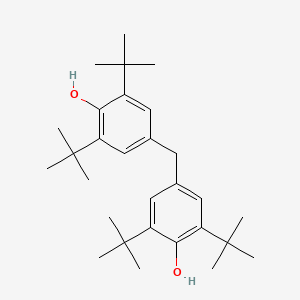
8-Br-cGMP
説明
Molecular Structure Analysis
8-Br-cGMP has a molecular formula of C10H10BrN5NaO7P . Its average mass is 424.101 Da and its monoisotopic mass is 422.957947 Da . It has 4 defined stereocenters .Chemical Reactions Analysis
8-Br-cGMP is a brominated derivative of cyclic guanosine monophosphate (cGMP) and acts as an activator of cGMP-dependent protein kinases . It is a cell-permeable analog of cGMP .Physical And Chemical Properties Analysis
8-Br-cGMP is a solid compound that is soluble in water to 50 mM .科学的研究の応用
Cell Permeability
8-Bromo-cGMP is a cell-permeable cGMP analog . This means it can cross cell membranes, which is a crucial property for many biological applications.
Protein Kinase G (PKG) Activation
This compound is known to activate Protein Kinase G (PKG) . PKG is an important enzyme in various cellular processes, including regulation of smooth muscle relaxation and platelet function.
Resistance to Phosphodiesterases
8-Bromo-cGMP is more resistant to phosphodiesterases than cGMP . This makes it a useful tool in research for studying the effects of cGMP without it being rapidly degraded.
Relaxation of Smooth Muscle Tissue
It has been found to promote the relaxation of tracheal and vascular smooth muscle tissue in vitro . This makes it a valuable compound in the study of cardiovascular and respiratory physiology.
Inhibition of Arachidonic Acid Release
8-Bromo-cGMP has been shown to inhibit thrombin-stimulated arachidonic acid release in human platelets . This suggests a role in the regulation of inflammation and platelet aggregation.
Research in Neurological Processes
The compound has been used in research related to synaptic depression in rat hippocampal slices , and the role of nitric oxide in skeletal muscle . These studies highlight its potential in neurological and muscular research.
Role in Lipolysis
8-Bromo-cGMP has been implicated in the process of lipolysis, specifically in the GC/cGMP/Ca2+/ERK/CaMKIII pathway in 3T3-L1 adipocytes . This suggests a potential role in the regulation of fat metabolism.
Interaction with Light-sensitive Channels
Research has shown that 8-Bromo-cGMP interacts with the phosphodiesterase and light-sensitive channel of retinal rod outer segments . This highlights its potential use in vision research.
将来の方向性
8-Br-cGMP has been used in research to study its effects on various biological processes. For example, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer . It has also been suggested that 8-Br-cGMP could inhibit EOC development probably via the EGFR/PLCγ1 signaling pathway . Furthermore, it has been used in studies related to glaucoma, where it has been implicated in glaucomatous neurodegeneration . These findings suggest that 8-Br-cGMP could have potential therapeutic applications in the future.
特性
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-YEOHUATISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31356-94-2 (Parent) | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801017246 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Br-cGMP | |
CAS RN |
51116-01-9 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-Bromo-cGMP (8-Br-cGMP) and what is its primary mechanism of action?
A1: 8-Bromo-cGMP is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a potent and selective activator of cGMP-dependent protein kinases (PKGs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 8-Br-cGMP compare to cGMP in terms of its stability and cellular effects?
A2: 8-Br-cGMP is more resistant to hydrolysis by phosphodiesterases compared to cGMP, leading to a more sustained activation of PKG. This enhanced stability makes it a valuable tool for studying cGMP-mediated signaling pathways. [, , , ]
Q3: What are the downstream effects of 8-Br-cGMP-mediated PKG activation in smooth muscle cells?
A3: In smooth muscle cells, 8-Br-cGMP-induced PKG activation leads to vasodilation through various mechanisms. These include:
- Inhibition of Calcium Sensitization: 8-Br-cGMP reduces the sensitivity of the contractile machinery to calcium, leading to relaxation. [, , , , , ]
- Activation of Myosin Light Chain Phosphatase (MLCP): 8-Br-cGMP activates MLCP, leading to dephosphorylation of myosin light chain and relaxation. [, ]
- Modulation of Ion Channels: 8-Br-cGMP can modulate potassium channels, contributing to its relaxant effects. [, , , ]
Q4: Does 8-Br-cGMP solely act via PKG or are there other potential targets?
A4: While 8-Br-cGMP primarily exerts its effects by activating PKG, research suggests potential PKG-independent effects at higher concentrations. [] Additionally, studies on cyclic nucleotide-gated (CNG) ion channels show direct activation by 8-Br-cGMP, highlighting potential alternative targets. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



